N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
Description
N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound featuring a piperidine core substituted with a 2,5-dimethylphenylsulfonyl group, linked via an ethyl chain to an oxalamide moiety bearing a 4-fluorophenyl group. Its structure combines sulfonamide and oxalamide functionalities, which are critical for interactions with biological targets. The 4-fluorophenyl group enhances electronegativity and metabolic stability, while the 2,5-dimethylphenylsulfonyl substituent may influence steric and electronic properties .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-7-17(2)21(15-16)32(30,31)27-14-4-3-5-20(27)12-13-25-22(28)23(29)26-19-10-8-18(24)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGVQVGPDROPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Piperidine moiety : A six-membered ring containing nitrogen, which is known for its diverse biological activities.
- Sulfonyl group : Enhances reactivity and potential interactions with biological targets.
- Oxalamide functional group : Implicated in various pharmacological activities.
The molecular formula is , with a molecular weight of approximately 420.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine ring : Using appropriate reagents to create the desired substitution pattern.
- Introduction of the sulfonyl group : This step is crucial for enhancing the compound's biological activity.
- Oxalamide formation : Achieved through reaction with oxalyl chloride or similar reagents.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) .
- Receptor modulation : Binding affinity assays indicate potential interactions with neurotransmitter receptors, which could influence cellular signaling pathways .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of cancer cell proliferation : The compound shows potent activity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanisms of action : It may induce apoptosis in cancer cells through modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition against bacterial strains : Studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Potential applications : These findings suggest that it could be developed as an antibacterial agent.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes has been a focal point in evaluating its biological activity:
These results indicate that this compound could serve as a lead compound for developing enzyme inhibitors.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized analogs and evaluated their effects on cancer cell lines.
- Results indicated a dose-dependent inhibition of cell growth, supporting further investigation into its mechanisms .
- Antimicrobial Evaluation :
- Enzyme Inhibition Research :
Scientific Research Applications
Oncology
Research indicates that N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exhibits significant antitumor activity . Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve modulation of signaling pathways associated with cell growth and survival.
Case Study: Antitumor Efficacy
A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.
Neuropharmacology
The compound has potential applications in treating neurological disorders due to its structural similarities with known psychoactive compounds. It is hypothesized to possess antidepressant properties .
Case Study: Neuropharmacological Effects
Another research effort explored its effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant effects.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several key steps:
- Preparation of Intermediates : The synthesis begins with the preparation of necessary intermediates through various organic reactions.
- Coupling Reactions : The final product is formed through coupling reactions that link the piperidine and oxalamide functionalities.
- Optimization : Specific reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity during synthesis.
In industrial settings, large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Based Piperidine Derivatives
(a) N-(2-(4-Fluorophenyl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2h)
- Structural Differences :
- Compound 2h contains a benzenesulfonamide group and a tetramethylpiperidinyloxy moiety, unlike the oxalamide and 2,5-dimethylphenylsulfonyl groups in the target compound.
- The 4-fluorophenyl group is retained in both compounds, suggesting shared pharmacophoric elements for target binding.
- Synthesis :
(b) N-(2-(4-(tert-Butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2e)
- Key Contrasts :
Table 1: Comparison of Sulfonamide Derivatives
†Calculated based on structure.
Piperidine-Based Opioid Analogs
(a) N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (2’-Fluoro ortho-fluorofentanyl)
- Structural Divergence :
(b) N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide (4’-Methyl acetyl fentanyl)
Table 2: Opioid Analog Comparison
*No direct pharmacological data available for the target compound in provided evidence.
Q & A
Q. What are the key synthetic strategies and challenges for preparing N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of piperidine derivatives, coupling of ethylenediamine-linked intermediates, and oxalamide bond formation. For example:
Piperidine sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with piperidin-2-yl-ethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
Oxalamide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine-ethylamine intermediate with 4-fluorophenylcarboxylic acid derivatives .
Key challenges : Low yields due to steric hindrance at the piperidine-ethylamine junction and diastereomer formation during sulfonylation. Purification requires reverse-phase HPLC or preparative TLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for characteristic peaks:
- Piperidine protons (δ 1.5–3.0 ppm), sulfonyl group (δ ~3.5 ppm), and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ = 421.18 vs. calculated 420.16) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve diastereomeric ambiguity by crystallizing the compound and analyzing its 3D conformation .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against serine proteases or kinases (e.g., trypsin-like enzymes) due to the sulfonyl-piperidine motif’s affinity for catalytic sites .
- Cellular assays : Screen for cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB inhibition) in macrophage lines .
- Receptor binding : Use radioligand displacement assays for GPCRs (e.g., opioid receptors) given the piperidine-fluorophenyl pharmacophore .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the sulfonylation of the piperidine intermediate?
- Chiral auxiliaries : Introduce a temporary stereodirecting group (e.g., Evans oxazolidinone) during sulfonylation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance stereochemical control .
- Catalysts : Employ organocatalysts like cinchona alkaloids to bias sulfonate group addition .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from metabolite interference or assay-specific conditions. Mitigate by:
- Metabolite screening : Use LC-MS to identify active/inactive metabolites in cell lysates .
- Orthogonal assays : Compare results from enzymatic (e.g., fluorescence-based) vs. cellular (e.g., luciferase reporter) systems .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies predict target engagement and binding modes?
- Methodological Answer : Use hybrid molecular modeling approaches:
- Docking simulations : Screen against Protein Data Bank (PDB) targets (e.g., HIV-1 CD4-binding site for oxalamide derivatives) using AutoDock Vina .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of sulfonyl-piperidine interactions .
- Free energy calculations : Apply MM-PBSA to rank binding affinities for fluorophenyl vs. methoxyphenyl analogs .
Q. How to design SAR studies using structural analogs?
- Methodological Answer : Refer to analogs in and :
| Modification | Biological Impact |
|---|---|
| Replace 4-fluorophenyl with 4-chlorophenyl | Increased lipophilicity and protease affinity |
| Substitute piperidine with pyrrolidine | Altered receptor selectivity (e.g., μ-opioid vs. δ-opioid) |
| Vary sulfonyl substituents (e.g., 2,5-dimethyl vs. 4-chloro) | Modulate metabolic stability |
Q. What methodologies identify metabolites in pharmacokinetic studies?
- Methodological Answer : Use LC-HRMS with fragmentation (MS/MS):
- Phase I metabolites : Look for hydroxylation (+16 Da) or N-dealkylation (-28 Da) of the piperidine-ethylamine chain .
- Phase II metabolites : Detect glucuronidation (+176 Da) at the oxalamide nitrogen .
- In silico tools : Predict metabolic sites with software like Meteor (Lhasa Limited) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
